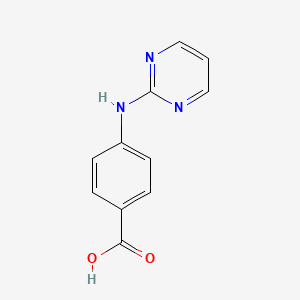

4-(Pyrimidin-2-ylamino)benzoic acid

説明

4-(Pyrimidin-2-ylamino)benzoic acid is a compound with the molecular formula C11H9N3O2 and a molecular weight of 215.21 g/mol. It is a compound that has been used in the preparation of (pyridinyl)-N-[(triazolyl)phenyl]pyrimidinamine derivatives and (pyridinyl)-N-[(oxadiazolyl)phenyl]pyrimidinamine derivatives .

Synthesis Analysis

The synthesis of 4-(Pyrimidin-2-ylamino)benzoic acid and its derivatives has been reported in several studies . For instance, 2-(4-(pyrimidin-2-yl)amino)benzoyl)hydrazine-1-carboxamide/carbothioamide (Series A) and 2-(3-(pyrimidin-2-yl)amino)benzoyl) hydrazine-1-carboxamide/carbothioamide (Series B) derivatives were synthesized and evaluated as potential anti-tumor agents targeting RXRα .Molecular Structure Analysis

The InChI key for 4-(Pyrimidin-2-ylamino)benzoic acid is ZBDXNIXEOKDJKQ-UHFFFAOYSA-N . The compound has a monoclinic crystal structure .Chemical Reactions Analysis

While specific chemical reactions involving 4-(Pyrimidin-2-ylamino)benzoic acid are not detailed in the search results, it’s worth noting that pyrimidine derivatives have been synthesized to mimic the structure of natural compounds found in living organisms.科学的研究の応用

- Application Summary : Pyrimidine and its derivatives play a wide role in drug discovery processes and have considerable chemical significance and biological activities . They are the building blocks of many natural compounds such as vitamins, liposacharides, and antibiotics . Pyrimidine derivatives are vital in several biological activities, i.e. antihypertensive, anticancer, antimicrobial, anti-inflammatory, and antioxidant activity .

- Methods of Application : Pyrimidine is used as a parent substance for the synthesis of a wide variety of heterocyclic compounds and raw material for drug synthesis . Many pyrimidine derivatives are used for the production of thyroid drugs, in the treatment of leukemia, and also for the synthesis of other substituted pyrimidine .

- Results or Outcomes : Pyrimidines are also known as m-diazine or 1,3-diazone can be regarded as cyclic amine . They are also used in plant growth regulatory, herbicidal, and antitumor activities .

- Application Summary : A series of (4/3-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide/carbothioamide derivatives are synthesized and evaluated for anticancer activity as RXRα antagonists .

- Methods of Application : The compounds are synthesized and their anticancer activity is evaluated . Among all synthesized compounds, 6A shows strong antagonist activity .

- Results or Outcomes : Compound 6A shows potent anti-proliferative activity against human cancer cell lines HepG2 and A549 cells . It induces time-and dose-dependent cleavage of poly ADP-ribose polymerase, and significantly stimulates caspase-3 activity, leading to RXRα-dependent apoptosis .

Scientific Field: Biological and Medicinal Chemistry

Scientific Field: Cancer Research

- Application Summary : Some pyrimidine derivatives have shown potent antibacterial and antifungal activities . For instance, compound 25, 4-(4-(2,6-dichlorophenylamino)-6-(2-isonicotinoylhydrazinyl)-1,3,5-triazin-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamide, showed the most potent antibacterial and antifungal activities when compared with ampicillin and griseofulvin, respectively .

- Methods of Application : The compounds are synthesized and their antimicrobial activity is evaluated . The activities are compared with standard drugs like ampicillin and griseofulvin .

- Results or Outcomes : Compound 25 showed the most potent antibacterial and antifungal activities .

- Application Summary : Pyrimidine derivatives have been found to have antihypertensive properties . Hypertension is one of the most serious health diseases of the modern world. Overactivation of the Renin-angiotensin system has the main cause of hypertension .

- Methods of Application : The compounds are synthesized and their antihypertensive activity is evaluated .

- Results or Outcomes : Pyrimidine derivatives have shown potential as antihypertensive agents .

Scientific Field: Antimicrobial Research

Scientific Field: Antihypertensive Research

- Application Summary : Pyrimidine is used as a parent substance for the synthesis of a wide variety of heterocyclic compounds and raw material for drug synthesis . Many pyrimidine derivatives are used for the production of thyroid drugs, in the treatment of leukemia, and also for the synthesis of other substituted pyrimidine .

- Methods of Application : The compounds are synthesized and their activity is evaluated . The activities are compared with standard drugs .

- Results or Outcomes : Pyrimidines are also known as m-diazine or 1,3-diazone can be regarded as cyclic amine . They are also used in plant growth regulatory, herbicidal, and antitumor activities .

- Application Summary : Pyrimidine derivatives have shown potential as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

- Methods of Application : The compounds are synthesized and their antioxidant activity is evaluated .

- Results or Outcomes : Pyrimidine derivatives have shown potential as antioxidants .

Scientific Field: Organic Synthesis

Scientific Field: Antioxidant Research

Safety And Hazards

将来の方向性

The future directions of research on 4-(Pyrimidin-2-ylamino)benzoic acid could involve further exploration of its potential applications in medical and scientific research. For instance, a series of (4/3-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide/carbothioamide derivatives were synthesized and evaluated for anticancer activity as RXRα antagonists .

特性

IUPAC Name |

4-(pyrimidin-2-ylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c15-10(16)8-2-4-9(5-3-8)14-11-12-6-1-7-13-11/h1-7H,(H,15,16)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDXNIXEOKDJKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649927 | |

| Record name | 4-[(Pyrimidin-2-yl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyrimidin-2-ylamino)benzoic acid | |

CAS RN |

920287-46-3 | |

| Record name | 4-[(Pyrimidin-2-yl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(pyrimidin-2-yl)amino]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(4-Amino-2-fluorophenoxy)propyl]-N,N-dimethylamine](/img/structure/B1293400.png)